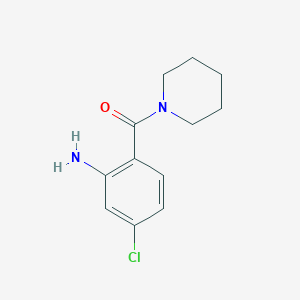
5-Chloro-2-(piperidine-1-carbonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(piperidine-1-carbonyl)aniline is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.72 . It is commonly used in research .
Synthesis Analysis
The synthesis of this compound involves several steps, including the use of 4-chloroisatoic anhydride and piperidine in dimethylformamide (DMF) at ambient temperature . The mixture is stirred overnight and then concentrated in vacuo. The resulting residue is purified by silica gel chromatography to provide the amide .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15ClN2O/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 . This indicates the presence of a piperidine ring attached to an aniline group, with a chlorine atom on the aniline ring.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, piperidine derivatives are known to be important synthetic fragments for designing drugs . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
This compound has a predicted melting point of 142.91°C and a predicted boiling point of approximately 432.9°C at 760 mmHg . Its density is predicted to be approximately 1.3 g/cm3, and its refractive index is predicted to be n20D 1.61 .Applications De Recherche Scientifique
Synthesis and Molecular Interactions
One study describes the efficient synthesis of derivatives involving piperidine, aiming at producing compounds with antibacterial and antifungal activities. These derivatives demonstrate notable action against tested microbes, highlighting the compound's relevance in medicinal chemistry research (Goswami et al., 2022).
Another aspect of research focuses on the compound's crystal structure and its interactions. For instance, the crystal structure of a related compound, piperidino-acet-o-chloro-anilide, was analyzed, revealing intricate hydrogen bonding patterns that influence the compound's stability and reactivity (Höhne et al., 1973).
Intriguingly, studies on anilides of 1-piperidine carboxylic acids provide insights into intramolecular hydrogen bonds and proton transfer mechanisms, contributing to the understanding of the compound's chemical behavior and potential applications in creating more complex molecules (Brzeziński & Zundel, 1978).
Pharmaceutical Intermediates
Research into the carbonylation of amines and amino alcohols with carbon monoxide in the presence of copper salts, including piperidine, elucidates a pathway to formyl derivatives. This reaction is significant in synthesizing key pharmaceutical intermediates, indicating the broad utility of 5-Chloro-2-(piperidine-1-carbonyl)aniline in drug development (Nefedov et al., 1973).
Additionally, an optimized synthesis route for a pharmaceutical intermediate, highlighting the compound's role in producing narcotic analgesics and fentanyl analogues, further demonstrates its importance in medicinal chemistry (Kiricojevic et al., 2002).
Propriétés
IUPAC Name |
(2-amino-4-chlorophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDLGHGVJQYNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
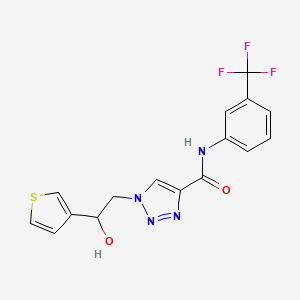
![Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2817623.png)


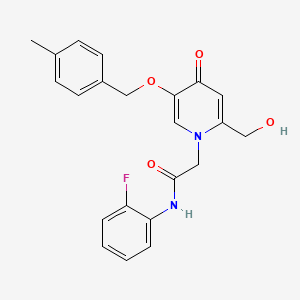
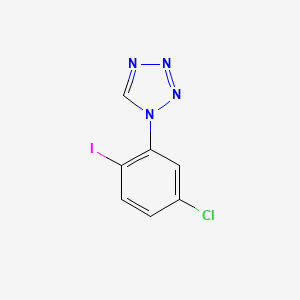
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2817632.png)
![1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2817636.png)
![3-butyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2817637.png)
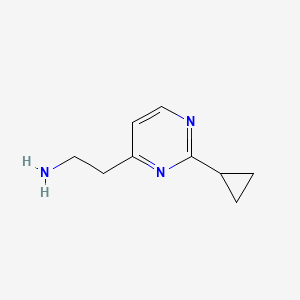

![2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2817643.png)

![3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2817645.png)
